molecular formula C9H11N3 B154415 1-Ethyl-1H-benzoimidazol-2-ylamine CAS No. 1622-58-8

1-Ethyl-1H-benzoimidazol-2-ylamine

Cat. No.: B154415
CAS No.: 1622-58-8
M. Wt: 161.2 g/mol
InChI Key: AQOCOHSUICOLQL-UHFFFAOYSA-N
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Description

1-Ethyl-1H-benzoimidazol-2-ylamine is a heterocyclic compound with the molecular formula C9H11N3 and a molecular weight of 161.2 g/mol . It is a derivative of benzimidazole, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-benzoimidazol-2-ylamine can be synthesized through the condensation of 1,2-phenylenediamine with ethylamine under acidic conditions . The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-benzoimidazol-2-ylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-benzoimidazol-2-ylamine involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with DNA or proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

  • 1-Methyl-1H-benzoimidazol-2-ylamine
  • 1-Propyl-1H-benzoimidazol-2-ylamine
  • 1-Butyl-1H-benzoimidazol-2-ylamine

Comparison: 1-Ethyl-1H-benzoimidazol-2-ylamine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

Properties

IUPAC Name

1-ethylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOCOHSUICOLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344225
Record name 1-Ethyl-1H-benzoimidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622-58-8
Record name 1-Ethyl-1H-benzoimidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-1,3-benzodiazol-2-amine
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